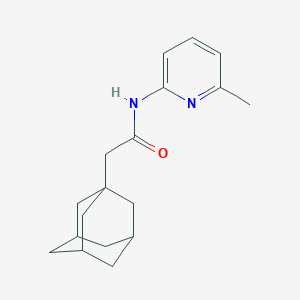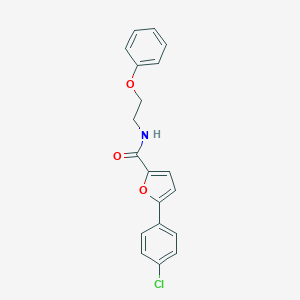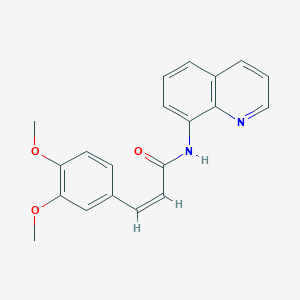
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.30436 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a trimethoxyphenyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in the attached functional groups.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring but different substituents.
Uniqueness: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is unique due to the combination of the trimethoxyphenyl group and the tetrahydrofuran ring. This dual functionality allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.3g/mol |
IUPAC-Name |
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO5/c1-17-11-7-9(8-12(18-2)13(11)19-3)15-14(16)10-5-4-6-20-10/h7-8,10H,4-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
CKXZUDDMNQOYGO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B496730.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B496732.png)
![2-{[(ADAMANTAN-1-YL)CARBAMOYL]METHOXY}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B496733.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)

![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![N-{[1,1'-BIPHENYL]-2-YL}-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496740.png)
![N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B496741.png)



